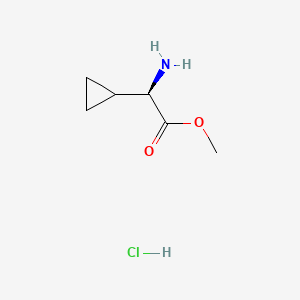

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol . The general formula for an ester is R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .

Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon . The R and R’ groups can be any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . This reaction is known as saponification when performed under basic conditions .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water .Aplicaciones Científicas De Investigación

Application Summary

Amino acid methyl esters are important intermediates in organic synthesis . They have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

Method of Application

A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .

Results or Outcomes

The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . Compared to other methods, the use of TMSCl/MeOH was more advantageous due to the following features: easy operation, mild reaction conditions, simple workup, and good to excellent yields .

Nanoparticle Synthesis

Application Summary

Amino acid methyl ester hydrochlorides can be used as stabilizing agents in the synthesis of nanoparticles .

Method of Application

In one study, L-cysteine methyl ester hydrochloride was used as a stabilizing agent in the synthesis of gold nanoparticles (AuNPs) using sodium borohydride (NaBH4) as a reducing compound .

Results or Outcomes

The study successfully synthesized AuNPs using L-cysteine methyl ester hydrochloride as a stabilizing agent .

Medicinal Chemistry

Application Summary

Amino acid methyl esters are used in medicinal chemistry . They can be used as building blocks in the synthesis of a variety of pharmaceuticals .

Results or Outcomes

The use of amino acid methyl esters in medicinal chemistry has led to the development of a variety of pharmaceuticals .

Polymer Materials

Application Summary

Amino acid methyl esters can be used in the synthesis of polymer materials .

Method of Application

In one study, an amino acid methyl ester was used as a monomer in the synthesis of a biodegradable polymer .

Results or Outcomes

The study successfully synthesized a biodegradable polymer using an amino acid methyl ester .

Esterification Research

Application Summary

Amino acid methyl esters are used in esterification research . They can be used to study the efficiency of various esterification methods .

Method of Application

In one study, a series of amino acids, including natural, aromatic, and aliphatic amino acids, were transformed into corresponding amino acid methyl ester hydrochlorides . This was done using trimethylchlorosilane (TMSCl) with methanol at room temperature .

Results or Outcomes

The study found that TMSCl with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method was found to be more advantageous due to easy operation, mild reaction conditions, simple workup, and good to excellent yields .

Chiral Source

Application Summary

Amino acid methyl esters can be used as chiral sources . They can be used to introduce chirality into other compounds .

Results or Outcomes

The use of amino acid methyl esters as chiral sources has led to the synthesis of a variety of chiral compounds .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride | |

CAS RN |

138326-69-9 |

Source

|

| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)